molecular formula C8H12Cl2Ru B7910764 1,5-cyclooctadiene ruthenium dichloride (II)

1,5-cyclooctadiene ruthenium dichloride (II)

Cat. No.: B7910764
M. Wt: 280.2 g/mol
InChI Key: DMRVBCXRFYZCPR-PHFPKPIQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-cyclooctadiene ruthenium dichloride (II) is a versatile ruthenium-based compound widely used in various catalytic applications. The compound is characterized by its coordination of ruthenium with two chlorine atoms and a 1,5-cyclooctadiene ligand, forming a polymeric structure. This compound is known for its stability and efficiency in catalyzing a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-cyclooctadiene ruthenium dichloride (II) is typically synthesized by reacting ruthenium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,5-cyclooctadiene ruthenium dichloride (II) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-cyclooctadiene ruthenium dichloride (II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

    Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.

    Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other nucleophiles under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.

    Substitution: Ruthenium complexes with different ligands, such as phosphine or amine complexes.

Mechanism of Action

The mechanism of action of 1,5-cyclooctadiene ruthenium dichloride (II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The 1,5-cyclooctadiene ligand stabilizes the ruthenium center, allowing it to undergo oxidative addition, reductive elimination, and other catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(p-cymene)ruthenium(II) dimer
  • Dichloro(benzene)ruthenium(II) polymer
  • Dichloro(1,5-cyclooctadiene)iridium(II) polymer

Uniqueness

1,5-cyclooctadiene ruthenium dichloride (II) is unique due to its high stability and efficiency as a catalyst. Compared to similar compounds, it offers better performance in certain catalytic reactions, particularly those involving hydrogenation and oxidation. Its polymeric structure also provides enhanced stability and reusability in catalytic processes.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRVBCXRFYZCPR-PHFPKPIQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-12-2
Record name Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.